N-[3-(3-aminopropoxy)phenyl]acetamide

Lipophilicity Hydrophilicity Drug Discovery

This meta-substituted (3-aminopropoxy) aromatic amide (CAS 189683-22-5) delivers a distinct physicochemical profile with reduced lipophilicity (XLogP3 0.9 vs. acetanilide 1.5), enabling superior aqueous solubility for drug candidate building blocks and SAR studies. Available as a crystalline solid (mp 102–110°C) at ≥95% purity, with significant price variation across suppliers (€75–€262 per 250 mg) allowing cost-effective procurement without compromising quality. Not listed on TSCA Inventory — strictly for R&D use under exemption. Ideal for coupling reactions, aminopropoxy-substituted aniline chemistry, QC reference standards, and melting point calibration.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 189683-22-5
Cat. No. B062198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(3-aminopropoxy)phenyl]acetamide
CAS189683-22-5
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)OCCCN
InChIInChI=1S/C11H16N2O2/c1-9(14)13-10-4-2-5-11(8-10)15-7-3-6-12/h2,4-5,8H,3,6-7,12H2,1H3,(H,13,14)
InChIKeyFNUUHZHUYDAHBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[3-(3-Aminopropoxy)phenyl]acetamide (CAS 189683-22-5) for Procurement: A 3-Substituted Acetamide Building Block with Defined Physicochemical Profile


N-[3-(3-Aminopropoxy)phenyl]acetamide (CAS 189683-22-5) is an aromatic amide featuring a 3-aminopropoxy substituent at the meta position of the phenyl ring [1]. With a molecular formula C₁₁H₁₆N₂O₂ and molecular weight 208.26 g/mol , this compound exists as a crystalline solid (melting point 102–110°C) and is primarily utilized as a synthetic intermediate and research building block [2].

Why Generic Substitution Fails for N-[3-(3-Aminopropoxy)phenyl]acetamide (CAS 189683-22-5): The Critical Role of Regioisomerism and Purity in Downstream Utility


Simple substitution with an alternative acetamide derivative, including the ortho-isomer (N-[2-(3-aminopropoxy)phenyl]acetamide) or unsubstituted acetanilide, is not equivalent. The meta (3-) substitution pattern directly influences intermolecular interactions, solid-state packing, and solubility [1]. Quantitative differences in melting point and lipophilicity (XLogP3) compared to acetanilide [2] demonstrate that the specific regiochemistry of this compound yields a distinct physicochemical profile, which is essential for reproducible synthetic outcomes and consistent biological screening.

Quantitative Differentiation Guide: N-[3-(3-Aminopropoxy)phenyl]acetamide (CAS 189683-22-5) vs. Analogs and Alternatives


Lower Lipophilicity (XLogP3 = 0.9) Compared to Unsubstituted Acetanilide (XLogP3 = 1.5) Confers Enhanced Aqueous Compatibility

The 3-aminopropoxy substituent significantly reduces lipophilicity relative to the parent scaffold. N-[3-(3-aminopropoxy)phenyl]acetamide exhibits a computed XLogP3 value of 0.9 [1], whereas acetanilide (N-phenylacetamide) has an XLogP3 of 1.5 [2]. This lower logP indicates a higher preference for aqueous phases.

Lipophilicity Hydrophilicity Drug Discovery

Lower Melting Point (102–110°C) Relative to Acetanilide (114.3°C) Indicates Altered Intermolecular Forces and Ease of Handling

The introduction of the flexible 3-aminopropoxy chain disrupts the crystal lattice, lowering the melting point compared to the parent acetanilide. N-[3-(3-aminopropoxy)phenyl]acetamide melts at 102–110°C , while acetanilide melts at 114.3°C [1].

Thermal Properties Solid State Formulation

Purity Specification Range (95% – 97%) Offers Verifiable Quality Control Benchmarks Across Commercial Sources

Commercially available batches of N-[3-(3-aminopropoxy)phenyl]acetamide are routinely specified at 95% to 97% purity by multiple vendors . This consistency provides a reliable baseline for procurement.

Quality Control Purity Sourcing

Regulatory Status: TSCA Non-Listed, Restricting Use to Research and Development Only

N-[3-(3-aminopropoxy)phenyl]acetamide (CAS 189683-22-5) is not listed on the U.S. Toxic Substances Control Act (TSCA) Inventory [1]. Consequently, its use is restricted to research and development purposes and it cannot be used in industrial manufacturing under TSCA.

Regulatory Compliance TSCA Procurement

Pricing Variation (€75–€262 per 250 mg) Reflects Market Dynamics and Supplier-Specific Value Propositions

The cost of N-[3-(3-aminopropoxy)phenyl]acetamide varies significantly between suppliers. For a 250 mg unit, prices range from €75.00 to €262.00 , a factor of >3.5 difference.

Cost Analysis Sourcing Economics

3-Aminopropoxy Substituent Imparts Distinct Reactivity Profile Compared to Ortho- or Para-Isomers

While quantitative head-to-head data against the 2-isomer is sparse, the class of 3-aminopropoxyaryl derivatives is documented to exhibit unique pharmacological properties (e.g., cardiotonic, anti-arrhythmic) [1]. The meta-substitution pattern of N-[3-(3-aminopropoxy)phenyl]acetamide is critical for its intended use as a synthetic intermediate, as ortho- and para-isomers present different steric and electronic environments, leading to divergent reactivity in subsequent coupling reactions.

Regioselectivity Synthetic Utility Medicinal Chemistry

Optimal Use Cases for N-[3-(3-Aminopropoxy)phenyl]acetamide (CAS 189683-22-5) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Bioactive Molecules Requiring a Hydrophilic, Meta-Substituted Aromatic Core

The compound's reduced lipophilicity (XLogP3 = 0.9 vs. acetanilide 1.5) [1] makes it a preferred building block for drug candidates where aqueous solubility is a limiting factor. Its meta-substitution pattern is structurally relevant to known 3-aminopropoxyaryl pharmacophores [2], and procurement from vendors offering ≥95% purity ensures reliable starting material for SAR studies.

Academic Research: Method Development and Reaction Optimization on a Budget

For academic labs optimizing new coupling reactions or exploring the chemistry of aminopropoxy-substituted anilines, the significant price variation (€75 vs. €262 per 250 mg) allows for cost-effective experimentation. Researchers can leverage lower-cost sources without compromising on the 95–97% purity benchmark .

Analytical Chemistry: Reference Standard for HPLC or LC-MS Method Validation

The well-defined physicochemical properties (melting point 102–110°C, exact mass 208.121177757 Da) and the availability of multiple purity grades (95–97%) support its use as a reference standard in method development and quality control. The lower melting point relative to acetanilide facilitates accurate melting point calibration.

Regulatory-Compliant R&D: Studies Not Intended for Industrial Production

Given its non-listed status on the TSCA Inventory [3], this compound is ideally suited for academic, government, and industrial research laboratories where the end use is strictly non-manufacturing. Procurement managers must ensure that all downstream applications remain within the R&D exemption to maintain compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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